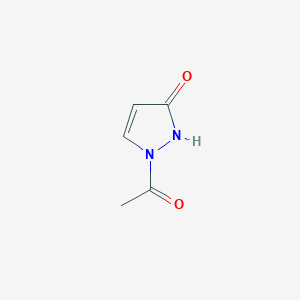
1-Acetyl-1,2-dihydro-3H-pyrazol-3-one
Descripción general
Descripción
“1-Acetyl-1,2-dihydro-3H-pyrazol-3-one” is an organic compound . It has a molecular formula of C5H6N2O2 and a molecular weight of 126.11300 .
Synthesis Analysis
The synthesis of “this compound” can be achieved through several steps :Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms . The compound exists predominantly as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents like CDCl3 or C6D6 .Chemical Reactions Analysis
The compound exhibits prototropic tautomerism, a phenomenon where it can exist in two or more tautomeric forms that are in rapid equilibrium . This tautomerism is influenced by the solvent used .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Solvent-Free Synthesis : 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one derivatives have been synthesized using a solvent-free microwave irradiation process. This method provides a yield of over 75% and is characterized by spectral data analysis (Thirunarayanan & Sekar, 2016).
Michael Additions : The compound is used in Michael additions with ethylenic and acetylenic carbonyl compounds, leading to various heterocyclic compounds such as carbazoles and pyrroles (Kawasaki et al., 1999).
Synthesis via Catalysis : Synthesis of N-acetyl pyrazoles, including this compound derivatives, has been achieved through cyclization cum acetylation using catalysts like SiO2-H2SO4 (Thirunarayanan & Sekar, 2014).
Biological Activities
Fungicidal and Insecticidal Activities : Certain derivatives of this compound show significant fungicidal and insecticidal activities. This includes potential use in agricultural chemistry (Zhao et al., 2008).
Anticancer Activity : Some derivatives have shown promising in vitro cytotoxic activity against cancer cell lines. This indicates potential therapeutic applications in oncology (Ratković et al., 2016).
Enzyme Inhibition : Derivatives of this compound have been studied for their inhibitory activity on enzymes like monoamine oxidase. This suggests potential applications in treating diseases related to enzyme dysregulation (Chimenti et al., 2004).
Chemical Properties and Reactions
Tautomerism Studies : Investigations into the tautomerism of N-substituted pyrazolones, including this compound derivatives, have been conducted. These studies are crucial for understanding the chemical behavior and stability of the compound (Arbačiauskienė et al., 2018).
Reaction with Acetic Anhydride : The reactivity of 1,2-diarylhydrazines with acetic anhydride, leading to this compound derivatives, demonstrates the compound's versatility in synthetic chemistry (Chiste et al., 1991).
Potential Applications
Agricultural Chemistry : Given its fungicidal and insecticidal properties, this compound derivatives have applications in developing new agricultural chemicals (Ega & Siddoju, 2017).
Pharmaceutical Development : The enzyme inhibition and anticancer properties of its derivatives make this compound a candidate for drug development (Dhaduk & Joshi, 2022).
Direcciones Futuras
Pyrazole derivatives, including “1-Acetyl-1,2-dihydro-3H-pyrazol-3-one”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The development of new drugs using pyrazole has become important due to its broad range of chemical and biological properties . Therefore, future research may focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Mecanismo De Acción
Target of Action
This compound belongs to the class of pyrazoles, which are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the structure of the pyrazole derivative and the nature of its target.
Biochemical Pathways
Pyrazole derivatives can influence a wide range of biochemical pathways depending on their specific targets . These effects can lead to various downstream effects, including changes in cellular signaling, gene expression, and metabolic processes.
Result of Action
Pyrazole derivatives are known to induce a variety of biological responses, depending on their specific targets and mode of action .
Análisis Bioquímico
Biochemical Properties
1-Acetyl-1,2-dihydro-3H-pyrazol-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For example, it can modulate the expression of genes associated with the p53 signaling pathway, leading to either the promotion or inhibition of apoptosis depending on the cellular context. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, it can influence gene expression by acting as a transcriptional regulator, either directly or indirectly through its interactions with other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it has been found to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into various metabolites that can be further processed or excreted . These metabolic processes can influence the compound’s bioavailability and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by factors such as tissue perfusion and the presence of binding sites . These factors can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The presence of this compound in these compartments can influence its interactions with other biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
2-acetyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-4(8)7-3-2-5(9)6-7/h2-3H,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYRLKNRVJVHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

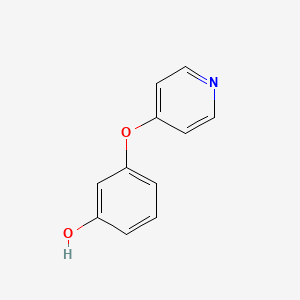
![N-[(oxan-4-yl)methyl]cyclopentanamine](/img/structure/B1400713.png)
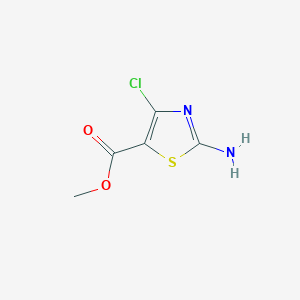

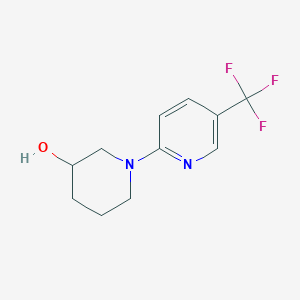
![[1-(Pyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1400718.png)



![1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1400724.png)
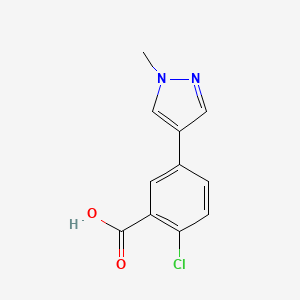

![4-[(2-Methylphenyl)sulfanyl]aniline](/img/structure/B1400730.png)

